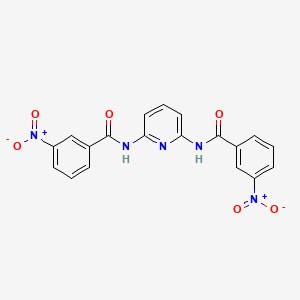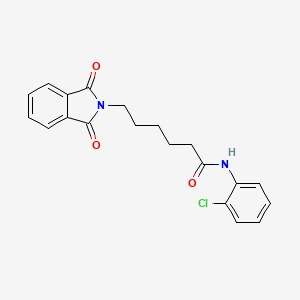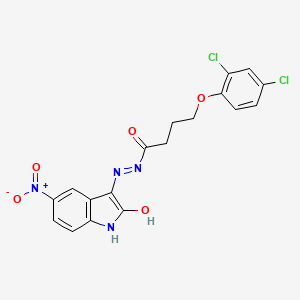
N,N'-pyridine-2,6-diylbis(3-nitrobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of nitro groups attached to the benzamide and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE typically involves the nitration of benzamide derivatives. One common method involves dissolving benzamide in concentrated sulfuric acid, cooling the solution to 0°C, and then slowly adding concentrated nitric acid. The reaction mixture is then neutralized with cold water, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or disrupt protein function. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitro-N-(pyridin-2-yl)benzamide
- 3-Nitrobenzamide
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
Uniqueness
3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is unique due to the presence of multiple nitro groups and its specific structural configuration. This makes it particularly useful in applications requiring strong electron-withdrawing groups and specific molecular interactions .
Eigenschaften
Molekularformel |
C19H13N5O6 |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
3-nitro-N-[6-[(3-nitrobenzoyl)amino]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C19H13N5O6/c25-18(12-4-1-6-14(10-12)23(27)28)21-16-8-3-9-17(20-16)22-19(26)13-5-2-7-15(11-13)24(29)30/h1-11H,(H2,20,21,22,25,26) |
InChI-Schlüssel |
OCBJUXPDNLHGKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-3-(4-chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696359.png)
![5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11696366.png)

![methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate](/img/structure/B11696369.png)


![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696388.png)
![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696392.png)
![N-{(1Z)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11696400.png)
![6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B11696408.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696436.png)
![3-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11696441.png)
